molecular formula C12H24O B14455734 2-Methylundec-1-EN-3-OL CAS No. 73765-19-2

2-Methylundec-1-EN-3-OL

Katalognummer: B14455734
CAS-Nummer: 73765-19-2
Molekulargewicht: 184.32 g/mol
InChI-Schlüssel: AEGYYOYVMBSGLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylundec-1-EN-3-OL is an organic compound with the molecular formula C12H24O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylundec-1-EN-3-OL can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromopropene with nonanal in the presence of chromium (II) chloride as a reagent . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for efficiency and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve high production rates and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylundec-1-EN-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group (e.g., aldehyde or ketone).

    Reduction: The compound can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of alkyl halides or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2-Methylundec-1-EN-3-OL has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methylundec-1-EN-3-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the alkene moiety can participate in reactions that modify the compound’s activity and interactions.

Vergleich Mit ähnlichen Verbindungen

2-Methylundec-1-EN-3-OL can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in various contexts.

Eigenschaften

CAS-Nummer

73765-19-2

Molekularformel

C12H24O

Molekulargewicht

184.32 g/mol

IUPAC-Name

2-methylundec-1-en-3-ol

InChI

InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h12-13H,2,4-10H2,1,3H3

InChI-Schlüssel

AEGYYOYVMBSGLF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(C(=C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.